Cas no 23096-83-5 (8-Ethyl-4-hydroxyquinoline)

8-Ethyl-4-hydroxyquinoline is a quinoline derivative with notable applications in organic synthesis and coordination chemistry. Its structure features a hydroxyl group at the 4-position and an ethyl substituent at the 8-position, enhancing its chelating properties and reactivity. This compound is particularly valued for its ability to form stable complexes with metal ions, making it useful in catalytic processes and material science. Additionally, its fluorescence properties lend utility in analytical chemistry and sensor development. The ethyl group improves solubility in organic solvents, facilitating its use in synthetic protocols. Its stability and functional versatility make it a reliable intermediate in pharmaceutical and agrochemical research.
8-Ethyl-4-hydroxyquinoline structure
8-Ethyl-4-hydroxyquinoline structure
Product Name:8-Ethyl-4-hydroxyquinoline
CAS No:23096-83-5
MF:C11H11NO
MW:173.211142778397
CID:851273
PubChem ID:3350628
Update Time:2025-10-29

8-Ethyl-4-hydroxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinol, 8-ethyl-
    • 8-ethyl-1H-quinolin-4-one
    • 8-ETHYL-4-HYDROXYQUINOLINE
    • 8-Ethyl-4-quinolinol
    • 8-Ethyl-4-hydroxychinolin
    • 8-ETHYLQUINOLIN-4-OL
    • 8-Ethylquinolin-4(1H)-one
    • SCHEMBL22492418
    • CS-0336315
    • DTXSID10391693
    • AKOS002683289
    • AB03226
    • AT25642
    • 23096-83-5
    • SCHEMBL474238
    • 2345601-54-7
    • MFCD00087703
    • 8-Ethyl-4-hydroxyquinoline
    • Inchi: 1S/C11H11NO/c1-2-8-4-3-5-9-10(13)6-7-12-11(8)9/h3-7H,2H2,1H3,(H,12,13)
    • InChI Key: YBQQVKSIRLQGQW-UHFFFAOYSA-N
    • SMILES: O=C1C=CNC2C1=CC=CC=2CC

Computed Properties

  • Exact Mass: 173.08400
  • Monoisotopic Mass: 173.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 33.12000
  • LogP: 2.50280

8-Ethyl-4-hydroxyquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

8-Ethyl-4-hydroxyquinoline Pricemore >>

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Additional information on 8-Ethyl-4-hydroxyquinoline

8-Ethyl-4-hydroxyquinoline: An Overview of a Versatile Compound (CAS No. 23096-83-5)

8-Ethyl-4-hydroxyquinoline (CAS No. 23096-83-5) is a unique and versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology. This compound, characterized by its distinct molecular structure, has been the subject of numerous studies due to its potential applications in various therapeutic and industrial contexts.

The molecular formula of 8-Ethyl-4-hydroxyquinoline is C11H11NO, and it has a molecular weight of 177.21 g/mol. The compound is a derivative of quinoline, a heterocyclic aromatic organic compound with a nitrogen atom in the ring structure. The presence of the hydroxyl (-OH) group and the ethyl (-C2H5) substituent at specific positions on the quinoline ring imparts unique chemical and biological properties to this molecule.

In recent years, 8-Ethyl-4-hydroxyquinoline has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its antimicrobial activity. Research has shown that this compound exhibits significant antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. A study published in the Journal of Antimicrobial Chemotherapy demonstrated that 8-Ethyl-4-hydroxyquinoline effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae.

Beyond its antimicrobial properties, 8-Ethyl-4-hydroxyquinoline has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli and is involved in various diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Studies have shown that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. A recent study published in the Inflammation Research Journal highlighted the potential of 8-Ethyl-4-hydroxyquinoline as an anti-inflammatory agent for treating chronic inflammatory conditions.

The antioxidant properties of 8-Ethyl-4-hydroxyquinoline have also been explored. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. Research has demonstrated that this compound can scavenge free radicals and protect cells from oxidative damage. A study published in the Oxidative Medicine and Cellular Longevity journal reported that 8-Ethyl-4-hydroxyquinoline significantly reduced oxidative stress in cellular models.

In addition to its therapeutic applications, 8-Ethyl-4-hydroxyquinoline has found use in industrial settings. Its unique chemical properties make it suitable for various applications, such as as a corrosion inhibitor in metal protection and as a stabilizer in polymer formulations. The compound's ability to form stable complexes with metal ions contributes to its effectiveness as a corrosion inhibitor. A study published in the CORROSION Journal highlighted the potential of 8-Ethyl-4-hydroxyquinoline-based coatings for protecting metals from corrosion.

The synthesis of 8-Ethyl-4-hydroxyquinoline involves several steps, including the condensation of ethyl acetoacetate with aniline followed by cyclization to form the quinoline ring. The hydroxyl group can be introduced through subsequent reactions such as hydrolysis or substitution. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both research and industrial applications.

In conclusion, 8-Ethyl-4-hydroxyquinoline (CAS No. 23096-83-5) is a multifaceted compound with a wide range of potential applications in both therapeutic and industrial contexts. Its antimicrobial, anti-inflammatory, antioxidant properties, along with its industrial utility as a corrosion inhibitor and polymer stabilizer, make it a valuable molecule for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, the future prospects for this compound appear promising.

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